molecular formula C16H19NO2S B2642824 N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide CAS No. 2034298-22-9

N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide

Cat. No.: B2642824
CAS No.: 2034298-22-9
M. Wt: 289.39
InChI Key: DCJOJYQJSXNVHQ-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
  • N-[1-(1-Benzothiophen-3-yl)-2-propanyl]-3-(2-fluorophenyl)propanamide

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide is unique due to its specific structural features, such as the oxolane ring and the benzothiophene core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzothiophene moiety, which is known for its diverse biological activities. The molecular formula is C15H17N1O2SC_{15}H_{17}N_{1}O_{2}S, with a molecular weight of approximately 273.37 g/mol.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Apoptosis Induction : Studies have shown that certain derivatives can activate apoptotic pathways in cancer cells, leading to cell death. For example, compounds that promote phosphatidylserine flipping and cytochrome c release have been linked to apoptosis through intrinsic pathways .
  • Inhibition of Tumor Cell Invasion : Some studies highlight the ability of benzothiophene derivatives to disrupt pathways involved in tumor cell invasion, such as the FAK/Paxillin pathway, thus reducing metastatic potential .
  • DNA Intercalation : The potential for DNA intercalation has been suggested, where the compound forms adducts with nucleobases, possibly leading to mutagenic effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Cell Line IC50 (µM) Mechanism
Study AA549 (Lung Cancer)4.87Apoptosis induction
Study BHeLa (Cervical Cancer)6.72Tumor invasion inhibition
Study CMDA-MB-231 (Breast)3.35DNA intercalation

Case Study 1: Anticancer Activity

In a comparative study examining various benzothiophene derivatives, this compound showed promising anticancer properties against multiple cell lines, including A549 and MDA-MB-231. The IC50 values indicated significant cytotoxicity, suggesting its potential as an anticancer agent.

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that administration of this compound in animal models resulted in reduced tumor growth rates compared to controls. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-11(17-16(18)12-6-7-19-9-12)8-13-10-20-15-5-3-2-4-14(13)15/h2-5,10-12H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJOJYQJSXNVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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